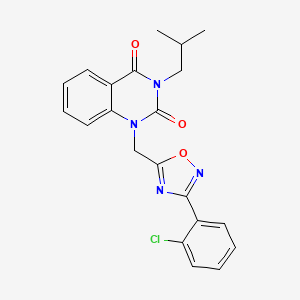

![molecular formula C20H17ClF2N4OS B2505217 N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216436-22-4](/img/structure/B2505217.png)

N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. The imidazole ring, a common structure in many biologically active molecules, is present in this compound, suggesting it may interact with biological systems in a significant way. The presence of fluorine atoms could indicate enhanced binding affinity or metabolic stability, as fluorine is often introduced into pharmaceuticals to improve their pharmacokinetic properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity, indicating that the imidazole moiety can be a key feature for biological activity . Additionally, N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, which suggests that the thiazole and benzamide components of the compound may contribute to its physical properties and potential supramolecular interactions .

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been characterized, revealing that different substituents on the benzamide ring can lead to various modes of supramolecular aggregation . This implies that the specific substituents in "this compound" may also dictate its molecular conformation and how it aggregates in solid form.

Chemical Reactions Analysis

The compound's imidazole and benzamide moieties suggest that it could participate in a range of chemical reactions. For example, benzamide derivatives can be synthesized through reactions involving acyl chlorination, cyclization, and coupling with amines, as demonstrated in the synthesis of anticancer agents . These reactions are likely relevant to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For instance, the fluorine atoms could affect its lipophilicity and electronic properties, while the imidazole and thiazole rings could impact its hydrogen bonding capacity and acidity/basicity. The synthesis of similar compounds has shown that the reaction conditions can significantly affect the yield and purity of the final product, which is important for the compound's practical applications .

Scientific Research Applications

Fluorescent Sensors and Metal Ion Detection

Benzimidazole and benzothiazole derivatives, such as those investigated by Suman et al. (2019), have shown potential as fluorescent sensors for detecting metal ions like Al³⁺ and Zn²⁺. These compounds exhibit large Stokes shifts and good sensitivity and selectivity towards these ions, indicating their utility in analytical chemistry and environmental monitoring (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Antimicrobial Activity

Antimicrobial resistance is a critical global health issue. Compounds synthesized from benzothiazole derivatives have been evaluated for their antimicrobial activities. For instance, Anuse et al. (2019) synthesized and evaluated a series of benzothiazole derivatives for docking properties and antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobials (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides has explored their cardiac electrophysiological activities, suggesting potential applications in developing treatments for arrhythmias. Morgan et al. (1990) described the synthesis and activity of such compounds, indicating their potency comparable to known selective class III agents (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Antiviral Activity

Golankiewicz et al. (1995) synthesized imidazo[1,5-a]-1,3,5-triazine derivatives and examined their effects against ortho- and paramyxoviruses. Certain derivatives showed selective biological activity against specific viruses, pointing to the potential use of similar structures in antiviral drug development (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

Anthelmintic Activity

Kumar and Sahoo (2014) investigated the anthelmintic activity of novel synthesized 1,2,4-triazole moiety clubbed with the benzimidazole ring, indicating that compounds exhibited good activity against Pheretima posthuma. This suggests potential applications in developing new anthelmintic drugs (Kumar & Sahoo, 2014).

Future Directions

properties

IUPAC Name |

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4OS.ClH/c21-15-4-1-3-14(11-15)19(27)26(9-2-8-25-10-7-23-13-25)20-24-17-6-5-16(22)12-18(17)28-20;/h1,3-7,10-13H,2,8-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESYORBGSLPPCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClF2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

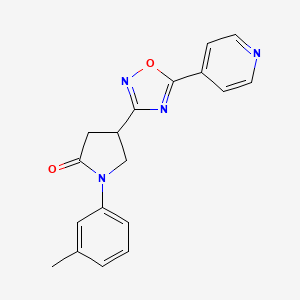

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2505135.png)

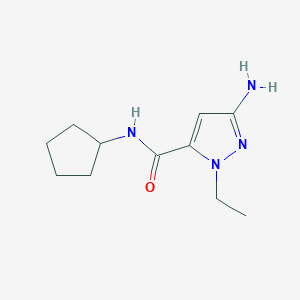

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide](/img/structure/B2505138.png)

![N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2505140.png)

![9-(4-bromophenyl)-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505141.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)

![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one](/img/structure/B2505150.png)

![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2505151.png)

![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)

![7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one](/img/structure/B2505157.png)